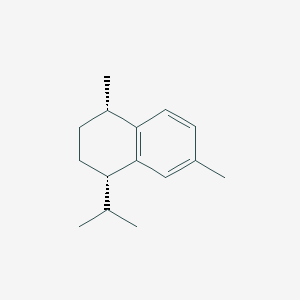
(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is a derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid commonly found in fish oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) typically involves the following steps:
Starting Material: The process begins with eicosapentaenoic acid (EPA).
Esterification: EPA is first converted to its corresponding alcohol, , through reduction reactions using reagents such as lithium aluminum hydride (LiAlH4).
Sulfonation: The alcohol is then reacted with (tosyl chloride) in the presence of a base like pyridine or triethylamine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Products include epoxides, diols, or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated hydrocarbons or partially hydrogenated products.
Substitution: Various sulfonamide or sulfonate ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is used as a precursor for synthesizing complex molecules. Its multiple double bonds and reactive sulfonate group make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential anti-inflammatory and anti-cancer properties. The sulfonate ester group can enhance the solubility and bioavailability of the compound, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of specialized lubricants and surfactants due to its unique chemical structure. It may also find applications in the production of polymers and coatings.
Mécanisme D'action
The biological effects of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) are primarily mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), by altering the lipid composition of cell membranes. This modulation can lead to reduced production of pro-inflammatory eicosanoids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosapentaenoic acid (EPA): The parent compound, lacking the sulfonate ester group.
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with similar anti-inflammatory properties.
Arachidonic acid (AA): A polyunsaturated fatty acid involved in inflammatory processes.
Uniqueness
The presence of the sulfonate ester group in (5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) enhances its solubility and reactivity compared to its parent compound, eicosapentaenoic acid. This modification can lead to improved pharmacokinetic properties and broader applications in various fields.
(5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) , covering its synthesis, reactions, applications, and unique characteristics
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) involves the conversion of eicosapentaenoic acid (EPA) to the desired alcohol, followed by sulfonation with 4-methylbenzenesulfonyl chloride.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Methanol", "Sodium hydroxide (NaOH)", "4-Methylbenzenesulfonyl chloride", "Pyridine", "Dichloromethane (DCM)", "Diethyl ether", "Ice" ], "Reaction": [ "EPA is first converted to its corresponding methyl ester by refluxing with methanol and NaOH.", "The methyl ester is then reduced to the alcohol using lithium aluminum hydride (LiAlH4) in dry ether.", "The resulting alcohol is then reacted with 4-methylbenzenesulfonyl chloride and pyridine in DCM to form the sulfonate ester.", "The product is purified by recrystallization from diethyl ether and ice." ] } | |
Numéro CAS |
1802728-83-1 |
Formule moléculaire |
C₂₇H₃₈O₃S |
Poids moléculaire |
442.65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

